4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and is substituted with a chloro and methyl group on the phenyl ring
Preparation Methods
The synthesis of 4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are carried out under specific conditions to ensure the formation of the desired thiadiazine ring structure.
Chemical Reactions Analysis
4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.
Scientific Research Applications
4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it acts as a potassium channel opener, which can inhibit insulin release by modulating ATP-sensitive potassium channels . This interaction is crucial for its potential therapeutic applications in treating conditions like hypertension and diabetes.
Comparison with Similar Compounds
4-(4-chloro-3-methylphenyl)-3-ethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-benzothiadiazine 1,1-dioxide: Known for its cardiovascular effects and use as a potassium channel opener.
1,2,4-oxadiazoles: These compounds also exhibit antimicrobial and antiviral activities but differ in their core structure and specific applications.
1,2,4-triazoles: Widely used in pharmaceuticals for their diverse biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C15H14ClN3O2S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-ethylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-3-14-18-22(20,21)13-5-4-8-17-15(13)19(14)11-6-7-12(16)10(2)9-11/h4-9H,3H2,1-2H3 |
InChI Key |
VCKATPONNXNCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=C(N1C3=CC(=C(C=C3)Cl)C)N=CC=C2 |
Origin of Product |
United States |
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